molecular formula C19H15N3O5S2 B2963258 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865182-34-9

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2963258
CAS No.: 865182-34-9
M. Wt: 429.47
InChI Key: DNVLYSMGVPHLMS-VZCXRCSSSA-N
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C19H15N3O5S2 and its molecular weight is 429.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

One of the primary applications of benzothiazole derivatives in scientific research is their potential as anticancer agents. A study by Yılmaz et al. (2015) synthesized indapamide derivatives, demonstrating proapoptotic activity against melanoma cell lines, suggesting their potential utility as anticancer agents. These compounds were evaluated for their ability to inhibit human carbonic anhydrase isoforms, which are relevant in cancer therapy due to their role in tumor acidity regulation. The synthesized compounds exhibited significant inhibitory activity, with IC50 values indicating their potency (Ö. Yılmaz et al., 2015).

Antibacterial Activities

Benzothiazole derivatives have also been investigated for their antibacterial properties. A study conducted by Ikpa et al. (2020) aimed to synthesize hybrid compounds combining sulphonamide and benzothiazole structures, potentially offering improved antibacterial properties. The synthesized compounds exhibited antibacterial activities against various bacterial strains, highlighting the effectiveness of integrating benzothiazole derivatives into antimicrobial agents (C. B. Ikpa et al., 2020).

Corrosion Inhibition

Apart from medicinal applications, benzothiazole derivatives have been explored for industrial applications, such as corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their corrosion inhibiting effect on steel in acidic solutions. The study demonstrated that these compounds could offer significant protection against corrosion, highlighting their potential utility in industrial applications (Zhiyong Hu et al., 2016).

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-2-7-22-14-5-4-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-3-6-15-16(10-12)27-9-8-26-15/h1,3-6,10-11H,7-9H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVLYSMGVPHLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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